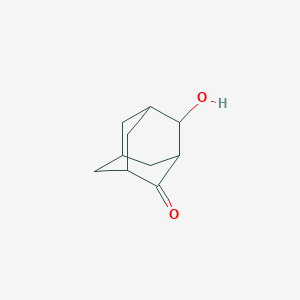

4-Hydroxyadamantan-2-one

Übersicht

Beschreibung

4-Hydroxyadamantan-2-one is a polycyclic ketone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol . It is a derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts significant stability and makes this compound an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyadamantan-2-one can be synthesized through several methods. One common approach involves the oxidation of adamantanone using cytochrome P-450 CAM in cell-free experiments . Another method includes the Ritter reaction, where this compound reacts with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often involves the use of organic solvents such as hexane, chloroform, carbon tetrachloride, and toluene . The process typically includes gas liquid chromatography for monitoring residual organic solvents to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyadamantan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 CAM can catalyze the formation of 5-hydroxyadamantan-2-one from adamantanone.

Ritter Reaction: In the presence of acetonitrile, boron trifluoride-ether complex, and trifluoroacetic acid, this compound yields diastereoisomeric products.

Major Products: The major products formed from these reactions include diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Hydroxyadamantan-2-one serves as a key intermediate in the synthesis of various polycyclic compounds. Its ability to undergo diverse chemical reactions, including oxidation and substitution, makes it valuable for organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Catalyzed by cytochrome P-450 | 5-Hydroxyadamantan-2-one |

| Ritter Reaction | With acetonitrile and BF3 in trifluoroacetic acid | Diastereoisomeric products |

| Substitution | Reaction with amines | Amino derivatives |

Biology

Research indicates that this compound exhibits immunostimulatory properties. Its derivatives have been studied for their potential therapeutic effects on various biological systems, particularly in enhancing immune responses.

Medicine

The compound has shown promise in medical applications, particularly:

- Cerebrovascular Anti-Ischemic Activity: Derivatives of this compound are noted for their ability to protect against ischemic damage without causing hypotensive effects.

- Antiviral Activity: Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. Research has indicated that modifications of the adamantane framework can lead to compounds with enhanced antiviral efficacy .

Case Study: Antiviral Activity

A study on adamantane derivatives demonstrated that compounds derived from this compound exhibited significant activity against influenza A virus, showcasing their potential as antiviral agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it a valuable compound for developing new drugs and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-Hydroxyadamantan-2-one involves its interaction with specific molecular targets and pathways. For instance, its cerebrovascular anti-ischemic activity is mediated through a GABA-ergic mechanism on cerebral vessels . it does not compete for rat-brain membrane GABA A-receptors .

Vergleich Mit ähnlichen Verbindungen

4(e)-Hydroxyadamantan-2-one: A stereoisomer of 4-Hydroxyadamantan-2-one.

5-Hydroxyadamantan-2-one: Another derivative with similar structural features.

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its stability and reactivity make it a valuable compound for various applications in chemistry, biology, and medicine.

Biologische Aktivität

4-Hydroxyadamantan-2-one, a polycyclic ketone with the molecular formula C₁₀H₁₄O₂, has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound is particularly noted for its immunostimulatory effects and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily linked to its ability to modulate immune responses. Research indicates that it may enhance the activity of immune cells, contributing to its immunostimulatory properties. The compound can also undergo various chemical reactions that facilitate its interaction with biological systems.

Key Mechanisms:

- Immunomodulation : The compound has been shown to influence immune cell activation, potentially enhancing the body's defense mechanisms against pathogens .

- Chemical Reactivity : It participates in Ritter reactions, leading to the formation of diastereoisomeric products that may exhibit different biological activities .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Oxidation of Adamantanone : This method utilizes cytochrome P-450 CAM in cell-free experiments to convert adamantanone into this compound .

- Ritter Reaction : In the presence of acetonitrile and boron trifluoride-ether complex, this reaction allows for the introduction of various functional groups .

Biological Activity Overview

The biological activities of this compound can be categorized based on various studies and findings:

Case Studies

Several studies have highlighted the effectiveness and potential applications of this compound:

-

Immunomodulatory Effects :

A study demonstrated that this compound enhances T-cell activation and proliferation, suggesting its utility in treating autoimmune diseases . -

Cerebrovascular Protection :

Research indicates that derivatives of this compound can protect against ischemic damage in brain tissues without causing significant drops in blood pressure, making them suitable candidates for stroke therapy . -

Antimicrobial Activity :

A comparative study on adamantane derivatives revealed that certain compounds derived from this compound exhibited significant antibacterial activity against pathogens such as E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) reported below acceptable therapeutic thresholds .

Eigenschaften

IUPAC Name |

4-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHZLHGRJCMNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1C(C(C2)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336389 | |

| Record name | 4-Hydroxyadamantan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-43-3 | |

| Record name | 4-Hydroxyadamantan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-hydroxyadamantan-2-one be used to synthesize other, potentially bioactive, compounds?

A1: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it undergoes the Ritter reaction, which allows for the introduction of an amide group. This reaction is particularly interesting for accessing a variety of substituted adamantane derivatives. [, ]

Q2: Why is there interest in synthesizing compounds based on the adamantane skeleton?

A2: Adamantane derivatives are known to exhibit a range of pharmacological and antiviral properties. [] Therefore, exploring new synthetic routes to modify the adamantane framework, such as utilizing this compound as a starting material, holds promise for discovering novel compounds with potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.